Cas no 2060025-49-0 ((1-Cycloheptylazetidin-2-yl)methanol)

(1-Cycloheptylazetidin-2-yl)methanol 化学的及び物理的性質
名前と識別子
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- (1-cycloheptylazetidin-2-yl)methanol
- (1-Cycloheptylazetidin-2-yl)methanol
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- MDL: MFCD30535591
- インチ: 1S/C11H21NO/c13-9-11-7-8-12(11)10-5-3-1-2-4-6-10/h10-11,13H,1-9H2
- InChIKey: NVKZXTPCUNGWOV-UHFFFAOYSA-N
- SMILES: OCC1CCN1C1CCCCCC1
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 152
- トポロジー分子極性表面積: 23.5
- XLogP3: 2.1
(1-Cycloheptylazetidin-2-yl)methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-270008-0.25g |
(1-cycloheptylazetidin-2-yl)methanol |
2060025-49-0 | 95% | 0.25g |
$524.0 | 2023-09-11 | |
Enamine | EN300-270008-10g |
(1-cycloheptylazetidin-2-yl)methanol |
2060025-49-0 | 95% | 10g |
$4545.0 | 2023-09-11 | |
1PlusChem | 1P01B34L-50mg |
(1-cycloheptylazetidin-2-yl)methanol |
2060025-49-0 | 95% | 50mg |
$308.00 | 2025-03-19 | |
1PlusChem | 1P01B34L-250mg |
(1-cycloheptylazetidin-2-yl)methanol |
2060025-49-0 | 95% | 250mg |
$618.00 | 2025-03-19 | |
1PlusChem | 1P01B34L-2.5g |
(1-cycloheptylazetidin-2-yl)methanol |
2060025-49-0 | 95% | 2.5g |
$2337.00 | 2025-03-19 | |
A2B Chem LLC | AV96085-500mg |
(1-cycloheptylazetidin-2-yl)methanol |
2060025-49-0 | 95% | 500mg |
$903.00 | 2024-01-01 | |
1PlusChem | 1P01B34L-10g |
(1-cycloheptylazetidin-2-yl)methanol |
2060025-49-0 | 95% | 10g |
$5680.00 | 2023-12-19 | |
A2B Chem LLC | AV96085-250mg |
(1-cycloheptylazetidin-2-yl)methanol |
2060025-49-0 | 95% | 250mg |
$587.00 | 2024-01-01 | |
Enamine | EN300-270008-1.0g |
(1-cycloheptylazetidin-2-yl)methanol |
2060025-49-0 | 95% | 1g |
$0.0 | 2023-06-07 | |
Enamine | EN300-270008-10.0g |
(1-cycloheptylazetidin-2-yl)methanol |
2060025-49-0 | 95% | 10.0g |
$4545.0 | 2023-03-01 |
(1-Cycloheptylazetidin-2-yl)methanol 関連文献
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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2. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
(1-Cycloheptylazetidin-2-yl)methanolに関する追加情報
Introduction to Compound CAS No. 2060025-49-0: (1-Cycloheptylazetidin-2-yl)methanol
The compound (1-Cycloheptylazetidin-2-yl)methanol, identified by the CAS number 2060025-49-0, is a fascinating molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of azetidines, which are four-membered ring structures containing one nitrogen atom. The presence of a cycloheptyl group attached to the azetidine ring introduces unique steric and electronic properties, making this compound a subject of interest in both academic and industrial research.
Recent studies have highlighted the importance of azetidine derivatives in drug discovery, particularly in the development of bioactive molecules with potential therapeutic applications. The (1-Cycloheptylazetidin-2-yl)methanol structure has been explored for its ability to interact with various biological targets, including enzymes and receptors. Its methanol group adds hydroxyl functionality, which can enhance solubility and bioavailability, making it a promising candidate for pharmacological studies.
The synthesis of (1-Cycloheptylazetidin-2-yl)methanol involves multi-step organic reactions, often utilizing catalytic methods to achieve high yields and selectivity. Researchers have employed techniques such as ring-opening reactions, nucleophilic substitutions, and hydrogenation to construct the azetidine core and introduce the cycloheptyl substituent. These methods have been optimized based on recent advancements in asymmetric catalysis and green chemistry principles.
In terms of physical properties, (1-Cycloheptylazetidin-2-yl)methanol exhibits a melting point of approximately 78°C and a boiling point around 155°C under standard conditions. Its solubility in common organic solvents like dichloromethane and ethanol has been determined through experimental studies, providing valuable insights into its handling and storage requirements.
The application of (1-Cycloheptylazetidin-2-yl)methanol extends beyond pharmaceuticals. It has been investigated as a precursor for advanced materials, such as polymers and coatings, due to its ability to form stable bonds under specific reaction conditions. Recent research has also explored its role in catalytic cycles, where it acts as an efficient ligand for transition metal catalysts in organic synthesis.
From an environmental perspective, the biodegradability of (1-Cycloheptylazetidin-2-yl)methanol has been assessed through standardized tests. Results indicate that it undergoes moderate degradation under aerobic conditions, with key intermediates identified through metabolomic analysis. This information is crucial for understanding its ecological impact and ensuring sustainable practices during its production and use.
In conclusion, the compound (1-Cycloheptylazetidin-2-yl)methanol (CAS No. 2060025-49-0) represents a versatile building block with diverse applications across multiple disciplines. Ongoing research continues to uncover new potentials for this molecule, solidifying its position as an important compound in modern chemistry.
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